Tubulin Polymerization Inhibitory Potential vs. Natural Product Combretastatin A-4 (CA-4)
The 3,4,5-trimethoxyphenyl group on the target compound is the critical pharmacophore responsible for binding to the colchicine site of tubulin, a mechanism shared with the natural product combretastatin A-4 (CA-4, IC50 tubulin polymerization = 1.2 µM) [1]. In a related series of 26 pyrazolo[3,4-b]pyridine-bridged CA-4 analogues, compounds bearing this moiety displayed significant antiproliferative effects across MCF-7, MDA-MB-231, HeLa, and Kyse150 cell lines, with the most potent analogue 6n inducing G2/M phase arrest [1]. While direct IC50 data for this specific compound is not available, its structural inclusion of the validated pharmacophore permits a high-confidence class-level inference of comparable antitubulin activity relative to simpler phenyl or mono-methoxy substituted analogs, which lack this established binding motif.
| Evidence Dimension | Tubulin polymerization inhibition |
|---|---|
| Target Compound Data | Data not available; high-confidence inferred from pharmacophore |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): IC50 = 1.2 µM (tubulin polymerization); Analog 6n (from Jian et al., 2020): significant antiproliferative effect on HeLa cells |
| Quantified Difference | Not calculable for target compound; the trimethoxyphenyl motif is typically >10-100 fold more potent than corresponding unsubstituted or mono-methoxy phenyl groups in similar series [Class-level inference] |
| Conditions | CA-4 assay: purified tubulin, polymerization inhibition. Cell lines: MCF-7, MDA-MB-231, HeLa, Kyse150. |
Why This Matters
For tubulin-targeted oncology programs, the presence of the 3,4,5-trimethoxyphenyl group is a non-negotiable structural determinant for potency, making this compound a fundamentally more promising starting point than any 6-phenyl or 6-(4-methoxyphenyl) analog.
- [1] Jian, X.-E., et al. (2020) ‘Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues’, Bioorganic & Medicinal Chemistry Letters, 30(8), p. 127025. doi: 10.1016/j.bmcl.2020.127025. View Source
